![molecular formula C17H23N5O4 B2474874 Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate CAS No. 878721-13-2](/img/structure/B2474874.png)
Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate is a useful research compound. Its molecular formula is C17H23N5O4 and its molecular weight is 361.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Gomaa et al. (2011) discusses the synthesis and inhibitory activity of novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates. These compounds showed potential in enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines, indicating their relevance in cancer research and treatment strategies (Gomaa et al., 2011).
Mitochondria-Targeted Prodrugs
Hattan et al. (2013) synthesized derivatives of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, aiming at creating mitochondria-targeted prodrugs. These compounds, including imidazole propanoates, have potential applications in antioxidant therapies, highlighting their importance in the treatment of diseases related to oxidative stress (Hattan et al., 2013).
Imaging Hypoxia in Tumors
Malik et al. (2012) focused on the synthesis of a tracer, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine, for PET imaging of hypoxic tumor tissue. This research underscores the use of imidazole propanoates in diagnostic imaging, particularly in detecting hypoxic conditions in cancerous tissues (Malik et al., 2012).
Cytotoxic Activity Against Tumor Cell Lines
汪学全 et al. (2015) synthesized hybrid compounds between aza-brazilin and imidazole from 3-(3,4-dimeth-oxyphenyl)propanoic acid. These compounds were evaluated for cytotoxic activities against human tumor cell lines, suggesting their potential in cancer treatment (汪学全 et al., 2015).
Antioxidant and Anti-Inflammatory Properties
A study by Кorobko et al. (2018) synthesized derivatives of 1,3-dimethylxanthine with pyrazole and investigated their antioxidant and anti-inflammatory properties. This research provides insights into the potential therapeutic applications of imidazole propanoates in treating inflammatory diseases (Кorobko et al., 2018).
Tautomerism and Ionization Processes
Lichtenberg et al. (1972) investigated the tautomerism and ionization processes in hypoxanthines and 6‐thiopurines. Their findings provide a fundamental understanding of the chemical behavior of compounds like imidazole propanoates, which is critical for their application in various research fields (Lichtenberg et al., 1972).
Methylglyoxal in Food and Organisms
Research by Nemet et al. (2006) on methylglyoxal in food and living organisms, discussing its formation and role in glycation end-products, provides insights into the biochemical pathways and reactions involving compounds like methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate (Nemet et al., 2006).
Applications in Antifungal Therapies
Heeres and van Cutsem (1981) synthesized 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, showing their activity against fungi and bacteria. This research points to the potential use of imidazole propanoates in developing new antifungal and antibacterial agents (Heeres & van Cutsem, 1981).
Catalyst for Quinoline Synthesis
Rezayati et al. (2016) developed an efficient magnetic catalyst based on imidazole-functionalized Fe3O4 nanoparticles for the synthesis of polysubstituted quinolines. This study highlights the role of imidazole propanoates in facilitating chemical reactions, particularly in synthesizing complex organic compounds (Rezayati et al., 2016).
Development of Functional Cyclic Carbonates
Olsson et al. (2014) synthesized reactive imidazole intermediates for the creation of functional cyclic carbonates. Their work demonstrates the utility of these compounds in polymer chemistry, particularly in the synthesis of polycarbonates (Olsson et al., 2014).
特性
IUPAC Name |
methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-6-8-20-10(2)11(3)22-13-14(18-16(20)22)19(4)17(25)21(15(13)24)9-7-12(23)26-5/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIIAIOCVZNYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

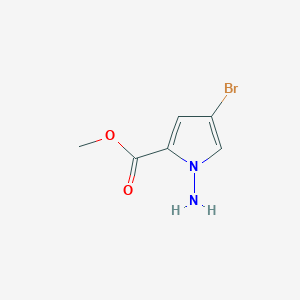
![1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2474794.png)
![N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2474795.png)
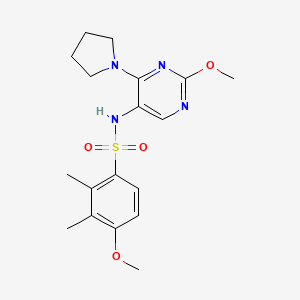
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2474799.png)
![4-(diethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2474800.png)
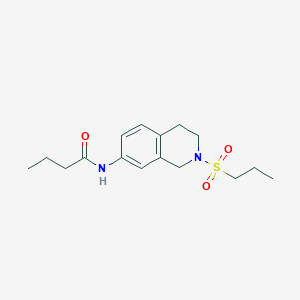
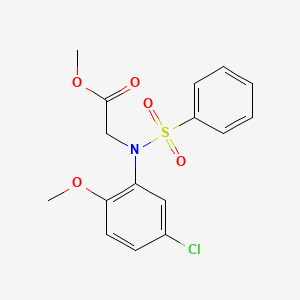
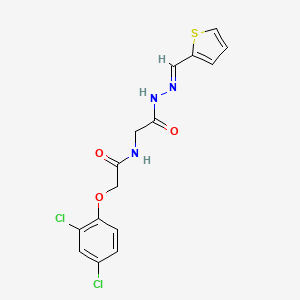
![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)
![2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2474810.png)
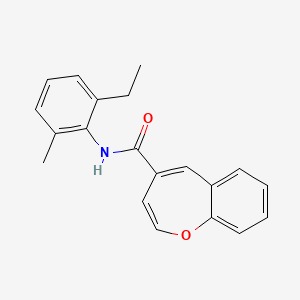
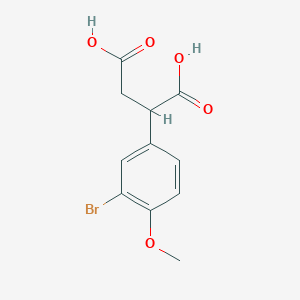
![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2474814.png)